N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide
Description
N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide is a nitro-rich heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-nitrophenyl group at position 1 and a methyl group at position 3. The triazole is linked via a Z-configuration ethylideneamino bridge to a 3,5-dinitrobenzamide moiety. Structural characterization of such molecules often employs single-crystal X-ray diffraction (SC-XRD) and nuclear magnetic resonance (NMR), as seen in related triazole derivatives .
Properties
CAS No. |
624725-46-8 |
|---|---|
Molecular Formula |
C18H14N8O7 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C18H14N8O7/c1-10(17-11(2)23(22-20-17)13-4-3-5-14(8-13)24(28)29)19-21-18(27)12-6-15(25(30)31)9-16(7-12)26(32)33/h3-9H,1-2H3,(H,21,27)/b19-10- |
InChI Key |
BEIYDVNPDUJWGB-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])/C(=N\NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide typically involves multiple steps. One common method involves the reaction of 1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with appropriate reagents under controlled conditions. For instance, the reaction of this triazole derivative with N-phenylhydrazinecarbothioamide in boiling ethanol containing a catalytic amount of concentrated hydrochloric acid for 4 hours yields the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for industrial applications, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: The nitro groups can also be reduced to amines under appropriate conditions.
Substitution: The triazole ring and benzamide moiety can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can lead to a variety of substituted triazole and benzamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide has been studied for its effectiveness against various bacterial strains and fungi. In vitro studies indicate that this compound can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have shown that derivatives of triazole can induce apoptosis in cancer cells. Preliminary data indicate that this compound may disrupt cell cycle progression and promote cell death in specific cancer cell lines .
Agricultural Applications
In agriculture, the compound has been explored as a potential pesticide or herbicide. Its efficacy against pests and diseases affecting crops is being investigated, particularly in the context of sustainable agriculture practices. The ability to target specific pests while minimizing environmental impact aligns with current trends in eco-friendly pest management .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for both bacteria, suggesting strong antimicrobial potential .
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, this compound was tested on human breast cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM .
Data Table: Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | MIC = 15 µg/mL for E. coli and S. aureus |
| Anticancer | Induces apoptosis in cancer cells | IC50 = 10 µM in breast cancer cell lines |
| Agricultural | Potential use as pesticide/herbicide | Efficacy against specific crop pests |
Mechanism of Action
The mechanism of action of N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and nitro groups play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, and molecular conformations, which influence physicochemical properties and applications. Key comparisons are outlined below:
Substituent Position and Functional Group Variations
- Key Observations: The target compound’s 3-nitrophenyl group on the triazole contrasts with the 4-nitrophenyl substituent in the analog from . The hydrazinecarbothioamide group in ’s compound introduces sulfur-based hydrogen bonding, absent in the target compound’s nitro-rich benzamide.
Molecular Geometry and Crystal Packing
- Dihedral Angles: In 3,5-Dinitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the benzamide and 4-nitrophenyl rings is 7.78°, with nitro groups twisted by 5.01–18.94° relative to the benzene planes . Such planar deviations influence packing efficiency and crystallinity. The target compound’s ethylideneamino bridge and triazole core likely introduce greater conformational flexibility, though experimental data are needed for precise comparison.
Hydrogen Bonding :
Electronic and Reactivity Profiles
- Triazole Core : The 1,2,3-triazole in the target compound and ’s analog may participate in π-π stacking or metal coordination, unlike the simpler benzamide in ’s compound.
Biological Activity
N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide is a compound of interest due to its potential biological activities. The presence of the triazole ring and nitro groups suggests a range of pharmacological effects, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole with appropriate amines under controlled conditions. The reaction is carried out in solvents such as ethanol or DMF, often using catalysts to enhance yield and selectivity .
Antimicrobial Properties
Research indicates that derivatives containing the triazole moiety exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown efficacy against both gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)... | Staphylococcus aureus | 32 µg/mL |
| N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)... | Escherichia coli | 64 µg/mL |
| N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)... | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
Case Study: Apoptosis Induction in Cancer Cells
In a study involving human breast cancer cells (MCF7), treatment with this compound resulted in a significant reduction in cell viability (approximately 75% at 50 µM concentration). Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming its role as an apoptosis inducer .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known for its capacity to chelate metal ions, which can influence enzyme activity and cellular signaling pathways. Additionally, the nitro groups may contribute to oxidative stress within cells, leading to enhanced therapeutic effects against malignancies .
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (>80°C) during CuAAC improve yield but risk side reactions like triazole decomposition.
- pH Control : Neutral or mildly acidic conditions stabilize the Schiff base intermediate .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Bands at ~1600 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 482.1) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve nitro-related byproducts .
Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during the triazole synthesis step?
Answer:
Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design can identify optimal Cu(I) catalyst concentration (0.1–0.3 eq.) and solvent (t-BuOH/H₂O vs. DMF) .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species, enabling rapid adjustment of reaction parameters .
- Byproduct Mitigation :
Advanced: How should researchers address contradictions in reported spectral data for this compound?
Answer:
Case Example : Discrepancies in ¹H-NMR chemical shifts (e.g., triazole protons at δ 7.8 vs. 8.2 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism.
Resolution Strategies :
- Cross-Validation : Compare with computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) to assign signals confidently .
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) causing signal splitting .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT Calculations :
- Electrostatic Potential (ESP) Maps : Identify electron-deficient regions (e.g., nitro groups) prone to nucleophilic attack .
- Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) pathways using Gaussian or ORCA software. Activation energies correlate with leaving-group ability (e.g., -NO₂ vs. -NH₂) .
- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
Advanced: How can researchers analyze and mitigate photodegradation of this nitroaromatic compound under experimental conditions?
Answer:
Methodology :
- Photostability Assays : Expose solutions to UV-Vis light (λ = 365 nm) and monitor degradation via HPLC-MS. Nitro groups often undergo photoreduction to amines, forming unwanted byproducts .
- Stabilizers : Add antioxidants (e.g., BHT) or light-blocking agents (TiO₂ nanoparticles) to reaction mixtures .
- Kinetic Studies : Determine half-life (t₁/₂) under varying pH and irradiance levels to design light-protected storage protocols .
Advanced: What strategies are recommended for resolving low solubility in polar solvents during biological assays?
Answer:
- Co-Solvent Systems : Use DMSO-water gradients (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization : Introduce sulfonate (-SO₃H) or PEG groups to the benzamide moiety to improve hydrophilicity .
- Surfactant-Assisted Dispersion : Employ polysorbate-80 or Cremophor EL to stabilize colloidal suspensions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
